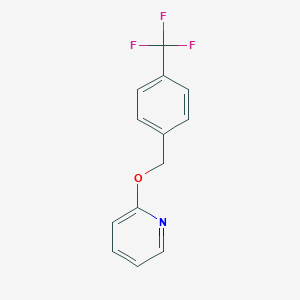![molecular formula C19H18Cl2N2O3S B275771 4-[2-({[5-(3,5-Dichlorophenyl)-2-furyl]methyl}amino)ethyl]benzenesulfonamide](/img/structure/B275771.png)
4-[2-({[5-(3,5-Dichlorophenyl)-2-furyl]methyl}amino)ethyl]benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[2-({[5-(3,5-Dichlorophenyl)-2-furyl]methyl}amino)ethyl]benzenesulfonamide, also known as TAK-659, is a small molecule inhibitor that has been developed for the treatment of various types of cancer. It is a potent and selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase), which plays a crucial role in the development and progression of B-cell malignancies.
Wirkmechanismus
4-[2-({[5-(3,5-Dichlorophenyl)-2-furyl]methyl}amino)ethyl]benzenesulfonamide selectively inhibits BTK, a key signaling molecule in the B-cell receptor (BCR) signaling pathway. BTK plays a critical role in B-cell survival, proliferation, and differentiation. Inhibition of BTK by 4-[2-({[5-(3,5-Dichlorophenyl)-2-furyl]methyl}amino)ethyl]benzenesulfonamide leads to the disruption of BCR signaling, resulting in inhibition of B-cell proliferation and survival. This ultimately leads to the induction of apoptosis and cell death in B-cell malignancies.
Biochemical and Physiological Effects:
In addition to its anti-tumor effects, 4-[2-({[5-(3,5-Dichlorophenyl)-2-furyl]methyl}amino)ethyl]benzenesulfonamide has been shown to have other biochemical and physiological effects. 4-[2-({[5-(3,5-Dichlorophenyl)-2-furyl]methyl}amino)ethyl]benzenesulfonamide has been shown to inhibit the activation of NF-κB, a transcription factor that plays a critical role in inflammation and immune response. 4-[2-({[5-(3,5-Dichlorophenyl)-2-furyl]methyl}amino)ethyl]benzenesulfonamide has also been shown to modulate the function of immune cells, including T cells and natural killer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 4-[2-({[5-(3,5-Dichlorophenyl)-2-furyl]methyl}amino)ethyl]benzenesulfonamide is its selectivity for BTK, which reduces the risk of off-target effects. 4-[2-({[5-(3,5-Dichlorophenyl)-2-furyl]methyl}amino)ethyl]benzenesulfonamide has also shown favorable pharmacokinetic properties, including good oral bioavailability and a long half-life. However, one limitation of 4-[2-({[5-(3,5-Dichlorophenyl)-2-furyl]methyl}amino)ethyl]benzenesulfonamide is its potential for drug-drug interactions, as it is metabolized by cytochrome P450 enzymes.
Zukünftige Richtungen
There are several future directions for the development of 4-[2-({[5-(3,5-Dichlorophenyl)-2-furyl]methyl}amino)ethyl]benzenesulfonamide. One area of interest is the development of combination therapies that target multiple pathways involved in B-cell malignancies. Another area of interest is the development of 4-[2-({[5-(3,5-Dichlorophenyl)-2-furyl]methyl}amino)ethyl]benzenesulfonamide for the treatment of other types of cancer, such as solid tumors. Further studies are also needed to better understand the mechanism of action of 4-[2-({[5-(3,5-Dichlorophenyl)-2-furyl]methyl}amino)ethyl]benzenesulfonamide and its effects on the immune system.
Synthesemethoden
The synthesis of 4-[2-({[5-(3,5-Dichlorophenyl)-2-furyl]methyl}amino)ethyl]benzenesulfonamide involves several steps, starting from commercially available starting materials. The first step involves the reaction of 5-(3,5-dichlorophenyl)-2-furaldehyde with ethylenediamine to form the intermediate 5-(3,5-dichlorophenyl)-2-[(2-aminoethyl)amino]furan. This intermediate is then reacted with 4-chlorobenzenesulfonyl chloride in the presence of a base to form the final product, 4-[2-({[5-(3,5-Dichlorophenyl)-2-furyl]methyl}amino)ethyl]benzenesulfonamide.
Wissenschaftliche Forschungsanwendungen
4-[2-({[5-(3,5-Dichlorophenyl)-2-furyl]methyl}amino)ethyl]benzenesulfonamide has been extensively studied in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). In these models, 4-[2-({[5-(3,5-Dichlorophenyl)-2-furyl]methyl}amino)ethyl]benzenesulfonamide has shown potent anti-tumor activity, both as a single agent and in combination with other anti-cancer drugs. 4-[2-({[5-(3,5-Dichlorophenyl)-2-furyl]methyl}amino)ethyl]benzenesulfonamide has also been shown to have a favorable safety profile in preclinical studies.
Eigenschaften
Molekularformel |
C19H18Cl2N2O3S |
|---|---|
Molekulargewicht |
425.3 g/mol |
IUPAC-Name |
4-[2-[[5-(3,5-dichlorophenyl)furan-2-yl]methylamino]ethyl]benzenesulfonamide |
InChI |
InChI=1S/C19H18Cl2N2O3S/c20-15-9-14(10-16(21)11-15)19-6-3-17(26-19)12-23-8-7-13-1-4-18(5-2-13)27(22,24)25/h1-6,9-11,23H,7-8,12H2,(H2,22,24,25) |
InChI-Schlüssel |
UGWWQRKXYRRXRC-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1CCNCC2=CC=C(O2)C3=CC(=CC(=C3)Cl)Cl)S(=O)(=O)N |
Kanonische SMILES |
C1=CC(=CC=C1CCNCC2=CC=C(O2)C3=CC(=CC(=C3)Cl)Cl)S(=O)(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![[2-(4-Bromophenyl)-2-oxoethyl] 4-(dimethylamino)benzoate](/img/structure/B275692.png)
![N-[4-(diethylamino)benzyl]-1H-tetrazol-5-amine](/img/structure/B275693.png)


![[4-(dibutylamino)-1,1-dioxo-2H-1lambda6,2-benzothiazin-3-yl]-phenylmethanone](/img/structure/B275700.png)

![2-[(1,5-Dimethyl-3-oxo-2-phenylpyrazol-4-yl)carbamoyl]benzoic acid](/img/structure/B275702.png)
![1-[(4-Ethoxyphenoxy)methyl]-4-(trifluoromethyl)benzene](/img/structure/B275709.png)



![2-[(4-Chlorophenyl)methoxy]pyridine](/img/structure/B275714.png)
![Methyl 2-[(2-chlorobenzyl)oxy]benzoate](/img/structure/B275716.png)